3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Catalog No.
S3020747
CAS No.
2034436-29-6
M.F
C13H16N4O3S
M. Wt
308.36
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyra...

CAS Number

2034436-29-6

Product Name

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile

Molecular Formula

C13H16N4O3S

Molecular Weight

308.36

InChI

InChI=1S/C13H16N4O3S/c14-8-12-13(16-6-5-15-12)20-10-2-1-7-17(9-10)21(18,19)11-3-4-11/h5-6,10-11H,1-4,7,9H2

InChI Key

ZCMMLBQXVOFCKO-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CN=C3C#N

Solubility

not available
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (UK5099) is a potent inhibitor of mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane that regulates the transport of pyruvate, a critical metabolite in energy production, from the cytoplasm to mitochondria. The inhibitor was discovered in the early 1980s by a team of researchers led by Iain Greenwood at the University of Dundee in Scotland. Since then, the compound has been widely used in scientific research to study the role of MPC in various biological processes.
UK5099 is a white to off-white solid with a molecular formula of C18H19N3O3S and a molecular weight of 361.43 g/mol. Its chemical structure consists of a pyrazine ring and a piperidine ring connected through an ether linkage, with a cyano and a sulfone group attached to the pyrazine and piperidine rings, respectively.
The compound is sparingly soluble in water but readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It has a melting point of around 188-191°C and a logP value of 2.8, indicating moderate lipophilicity.
The synthesis of UK5099 involves several steps starting from commercially available starting materials. In the first step, 2-methylpiperazine is reacted with ethyl 4-chloro-3-oxobutanoate to yield ethyl 1-(2-methylpiperazin-1-yl)but-3-en-1-one. The latter is then treated with cyanoacetic acid hydrazide to give pyrazine carboxylic acid hydrazide, which is subsequently converted to the corresponding pyrazine carboxylic acid ester by reaction with ethyl chloroformate.
The final step involves the reaction of the pyrazine carboxylic acid ester with 3-(cyclopropylsulfonyl)piperidine in the presence of triethylamine and 1,1'-carbonyldiimidazole to afford UK5099 in good yield.
The characterization of UK5099 is typically done using a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods allow for the determination of the compound's purity, structure, and physical properties.
Several analytical methods have been developed for the detection and quantification of UK5099 in biological samples, including liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis. These methods typically involve the extraction of the compound from the sample matrix followed by chromatographic separation and detection using a suitable detector.
MPC plays a crucial role in regulating cellular metabolism by controlling the transport of pyruvate, an end product of glycolysis, into the mitochondria, where it is oxidized to produce ATP, the main energy currency of the cell. Inhibition of MPC by UK5099 leads to a decrease in mitochondrial pyruvate uptake and subsequent ATP production, resulting in metabolic reprogramming and altered cellular functions.
UK5099 has been shown to have a broad range of biological activities in various cell types and organisms. In cancer cells, MPC inhibition by UK5099 leads to a decrease in tumor growth and viability by inducing metabolic stress and apoptosis. In addition, UK5099 has been shown to improve insulin sensitivity and glucose tolerance in obese mice by suppressing hepatic glucose production and stimulating skeletal muscle glucose uptake.
The toxicity and safety profile of UK5099 have been extensively investigated in preclinical animal studies and in vitro cell-based assays. In general, UK5099 has been shown to exhibit low acute toxicity and good tolerability in mice and rats at therapeutic doses.
However, long-term studies investigating the potential side effects of UK5099 on various organ systems and its carcinogenic potential have not been reported. Therefore, further safety evaluation is required before advancing the compound to clinical trials.
UK5099 has been widely used as a pharmacological tool in scientific research to explore the role of MPC in various biological processes and diseases. Some of the key applications of UK5099 include:
- Studying the effects of MPC inhibition on cellular metabolism, mitochondrial function, and energy homeostasis.
- Investigating the contribution of MPC to cancer cell growth and survival, and exploring its potential as a therapeutic target in cancer.
- Examining the role of MPC in diabetes, obesity, and metabolic syndrome, and evaluating the therapeutic potential of MPC inhibition in these conditions.
- Analyzing the impact of MPC on immune cell function and inflammation, and exploring its potential as a modulator of the immune response.
The research on UK5099 and MPC inhibition is still in its early stages, and there are several unanswered questions regarding its mechanism of action, selectivity, and therapeutic potential. However, recent advances in the development of MPC inhibitors with improved potency, selectivity, and pharmacokinetic profiles have renewed interest in this field.
Several preclinical studies have demonstrated the efficacy of MPC inhibitors, including UK5099, in reducing tumor growth and improving metabolic disorders. However, the translation of these findings into clinical trials has been slow, partly due to the lack of suitable biomarkers for measuring MPC inhibition and the potential safety concerns associated with long-term MPC inhibition.
MPC inhibition by UK5099 and other inhibitors has broad implications in various fields of research and industry, including:
- Cancer therapy: MPC inhibition represents a promising strategy for targeting cancer metabolism and improving the efficacy of existing anticancer agents.
- Metabolic disorders: MPC inhibition shows potential as a treatment for diabetes, obesity, and other metabolic disorders by improving glucose and lipid homeostasis.
- Immune modulation: MPC inhibition may have therapeutic benefits in autoimmune diseases, by suppressing immune cell activation and inflammation.
- Industrial biotechnology: MPC inhibition can be used to modulate the metabolic pathways of microbial and mammalian cells, leading to the production of desired metabolites and bioproducts.
Despite the promising results obtained with UK5099 and other MPC inhibitors, there are several limitations and challenges that need to be addressed in future research. Some of the key limitations include:
- Lack of selectivity: UK5099 exhibits off-target effects on other cellular processes and transporters, leading to potential side effects and reduced efficacy.
- Biomarker development: Reliable biomarkers for measuring MPC inhibition are needed to facilitate clinical translation and monitoring of treatment response.
- Safety concerns: The long-term safety of MPC inhibition and its potential side effects on organ function and carcinogenesis need to be carefully evaluated.
- Development of better inhibitors: The development of more potent, selective, and metabolically stable MPC inhibitors with favorable pharmacokinetic profiles remains a major challenge in this field.
for research include:
- Identification of new MPC inhibitors with improved properties.
- Elucidation of the molecular mechanisms underlying MPC inhibition and its downstream effects on cellular metabolism and signaling pathways.
- Development and validation of reliable biomarkers for measuring MPC inhibition in vivo.
- Evaluation of the safety and efficacy of MPC inhibitors in preclinical and clinical studies.
- Application of MPC inhibition in industrial biotechnology for the production of high-value bioproducts.
In conclusion, 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (UK5099) is a potent inhibitor of mitochondrial pyruvate carrier (MPC) that has broad implications in various fields of research and industry. While the research on UK5099 and MPC inhibition is still in its early stages, recent advances in the development of MPC inhibitors with improved properties have renewed interest in this field. Further research is needed to elucidate the mechanism of action, optimize pharmacokinetic and safety profiles, and evaluate the therapeutic potential of MPC inhibition in various diseases and applications.

XLogP3

0.5

Dates

Modify: 2023-08-17

Explore Compound Types